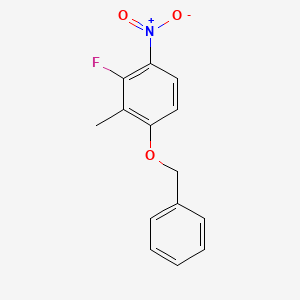

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-3-methyl-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-10-13(8-7-12(14(10)15)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYGTZCBTMOXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

[1]

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene , a highly functionalized aromatic intermediate often utilized in the development of kinase inhibitors, PROTAC linkers, and agrochemicals.[1]

The synthesis centers on the regioselective functionalization of the 3-fluoro-2-methylphenol scaffold.[1] The core challenge lies in establishing the 1,2,3,4-substitution pattern on the benzene ring while maintaining high regiocontrol during the nitration step.

Key Synthetic Strategy:

-

Starting Material: 3-Fluoro-2-methylphenol (Commercially available, CAS: 443-87-8).[1][2]

-

Step 1 (Protection): O-Benzylation to mask the phenol and increase lipophilicity.[1]

-

Step 2 (Functionalization): Electrophilic Aromatic Substitution (Nitration).[1][3] The directing effects of the benzyloxy and fluoro substituents are consonant , both directing the incoming nitro group to the para-position relative to the ether (Position 4), ensuring high regioselectivity.

Retrosynthetic Analysis & Pathway Design[1]

The retrosynthetic logic relies on the "Consonant Directing Effect" of the substituents.

-

Disconnection: C–N bond (Nitration).

-

Precursor: 1-(Benzyloxy)-3-fluoro-2-methylbenzene.[1]

-

Directing Logic:

-

Benzyloxy (

, C1): Strong Activator, Ortho/Para director.[1] Directs primarily to C4 (para) and C6 (ortho).[1] -

Fluoro (

, C3): Weak Deactivator, Ortho/Para director.[1] Directs to C4 (ortho) and C6 (para).[1] -

Methyl (

, C2): Weak Activator.[1] Directs to C5 (para). -

Conclusion: The cooperative directing effects of the strong donor (

) and the halogen (

-

Figure 1: Retrosynthetic disconnection showing the linear two-step protocol from commercially available phenol.[1]

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-3-fluoro-2-methylbenzene

This step utilizes a standard Williamson ether synthesis.[1] The use of potassium carbonate in a polar aprotic solvent (DMF or Acetone) ensures complete deprotonation of the phenol and efficient alkylation.

Reaction Scheme:

Materials Table:

| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7] | Role |

| 3-Fluoro-2-methylphenol | 126.13 | 1.0 | Substrate |

| Benzyl Bromide | 171.04 | 1.1 | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | Base |

| DMF (Anhydrous) | - | - | Solvent (0.5 M) |

Detailed Protocol:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3-fluoro-2-methylphenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add Potassium Carbonate (2.0 equiv) in a single portion.[1] Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.

-

Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise via syringe over 5 minutes. ( Caution: Benzyl bromide is a lachrymator; perform in a fume hood.)[1]

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS for the disappearance of the phenol.

-

Workup:

-

Pour the mixture into ice-water (5x reaction volume) to precipitate inorganic salts and the product.

-

Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.[1]

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically sufficiently pure (>95%).[1] If necessary, purify via flash column chromatography (SiO2, 100% Hexanes

5% EtOAc/Hexanes).[1]

Step 2: Regioselective Nitration

The nitration is performed under mild conditions to prevent over-nitration or oxidation of the benzylic position.

Reaction Scheme:

Materials Table:

| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7] | Role |

| Benzyl Ether Intermediate | 216.25 | 1.0 | Substrate |

| Nitric Acid (70%) | 63.01 | 1.2 | Nitrating Agent |

| Acetic Acid (Glacial) | - | - | Solvent |

| Acetic Anhydride | 102.09 | 0.5 | Water Scavenger (Optional) |

Detailed Protocol:

-

Setup: Dissolve 1-(benzyloxy)-3-fluoro-2-methylbenzene (1.0 equiv) in Glacial Acetic Acid (concentration ~0.3 M) in a round-bottom flask.

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Prepare a solution of Nitric Acid (1.2 equiv, 70%) in a small volume of acetic acid. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 10°C.

-

Note: If the reaction is sluggish, allow it to warm slowly to room temperature. Avoid heating, as this promotes dinitration.

-

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC.[1][3][7] The product will be less polar than the starting material but distinct from potential regioisomers.

-

Quench & Workup:

-

Pour the reaction mixture onto crushed ice.

-

Stir vigorously until the ice melts. The product often precipitates as a solid.

-

If solid forms: Filter, wash with copious water, and dry.

-

If oil forms: Extract with DCM, wash with saturated

(to remove acid), water, and brine.[9] Dry over

-

-

Purification: Recrystallization from Ethanol or Ethanol/Water is preferred for nitro compounds.[1] Alternatively, flash chromatography (Hexanes/EtOAc 9:1).[1]

Analytical Validation (Self-Validating System)[1]

To ensure the correct isomer (4-nitro) was obtained rather than the 6-nitro or 5-nitro isomers, use 1H NMR coupling constants .

-

1H NMR (CDCl3, 400 MHz) Diagnostic Signals:

-

H-5 and H-6 Protons: You should observe an AB system (or AX) for the two aromatic protons on the central ring.[1]

-

H-6 (Ortho to OBn): Doublet or doublet of doublets.[1]

-

H-5 (Ortho to NO2, Meta to F): The proton adjacent to the nitro group will be significantly deshielded (shifted downfield, ~7.8–8.0 ppm).

-

19F-1H Coupling: The fluorine at position 3 will couple with H-5 and H-6.[1]

- (ortho) is typically 8–10 Hz.

- (meta) is typically 5–6 Hz.

-

Verification: If the nitro group were at position 6, the symmetry and coupling patterns would differ drastically (likely a singlet or weak meta coupling if H-4/H-5 were remaining).[1] The 4-nitro isomer leaves H-5 and H-6 adjacent, showing clear ortho coupling (

Hz).[1]

-

Safety & Scalability

-

Exotherm Control: The nitration step is exothermic. On a scale >10g, active cooling and slow addition of

are critical to prevent thermal runaway. -

Benzyl Bromide: Potent lachrymator.[1] Neutralize glassware with dilute NaOH before removal from the hood.

-

Nitro Compounds: Potentially explosive if distilled to dryness at high heat.[1] Use recrystallization for purification whenever possible.[1]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for 3-Fluoro-2-methylphenol. Retrieved from [Link][1]

-

Organic Syntheses. Benzylation of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate.[1] (Contextual reference for benzylation stability). Retrieved from [Link][1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. data.epo.org [data.epo.org]

- 6. rsc.org [rsc.org]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]

- 9. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine - Google Patents [patents.google.com]

Technical Monograph: 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

CAS Number: 1020173-26-5 Formula: C₁₄H₁₂FNO₃ Molecular Weight: 261.25 g/mol [1]

Executive Summary

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (CAS 1020173-26-5) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of small-molecule kinase inhibitors.[1] Its structural core—a tetra-substituted benzene ring—provides a strategic scaffold for introducing the 3-fluoro-2-methylaniline moiety, a pharmacophore frequently observed in third-generation EGFR inhibitors and c-KIT modulators.[1]

This guide details the physicochemical properties, validated synthetic pathways, and downstream applications of this compound.[1] It is designed for medicinal chemists requiring high-purity building blocks for structure-activity relationship (SAR) optimization.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound is characterized by a benzyl-protected phenol at position 1, flanked by a methyl group (C2) and a fluorine atom (C3), with a nitro group (C4) serving as a latent amine.[1] The steric crowding between the methyl and fluorine substituents influences the planarity and reactivity of the ring, a feature often exploited to induce atropisomerism or specific binding conformations in final drug candidates.[1]

Table 1: Key Technical Specifications

| Property | Specification |

| IUPAC Name | 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene |

| CAS Number | 1020173-26-5 |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 112–116 °C (Typical range for pure polymorph) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.04 (t, J=8.8 Hz, 1H, Ar-H), 7.30–7.46 (m, 5H, Ph-H), 7.08 (d, J=9.2 Hz, 1H, Ar-H), 5.28 (s, 2H, OCH₂), 2.13 (s, 3H, CH₃) |

Synthetic Methodology

The synthesis of CAS 1020173-26-5 typically follows a Williamson ether synthesis protocol.[1] The critical challenge in this pathway is the regioselectivity and the handling of the electron-deficient, sterically hindered phenol precursor.[1]

Validated Synthetic Route

The most robust route proceeds via the benzylation of 3-fluoro-2-methyl-4-nitrophenol (CAS 1804491-81-3).[1] This precursor is often derived from the nitration of 3-fluoro-2-methylphenol, though regioselectivity issues during nitration often require careful chromatographic separation.[1]

Protocol: Benzylation of 3-Fluoro-2-methyl-4-nitrophenol

Reagents: 3-Fluoro-2-methyl-4-nitrophenol (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (ACN) or DMF.[1]

-

Dissolution: Charge a reaction vessel with 3-fluoro-2-methyl-4-nitrophenol and anhydrous ACN (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ in a single portion. Stir at ambient temperature for 30 minutes to form the phenoxide anion. The color typically shifts to a deep yellow/orange.

-

Alkylation: Add Benzyl Bromide dropwise to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting phenol (polar) should disappear, replaced by the less polar benzyl ether.[1]

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the title compound.

Synthetic Logic Diagram

The following diagram illustrates the synthesis and its downstream utility in generating the aniline "warhead" used in drug discovery.

[2]

Applications in Drug Discovery[5][12][13]

The 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene scaffold is a high-value intermediate for "Switch Control" kinase inhibitors and third-generation EGFR tyrosine kinase inhibitors (TKIs).[1]

Mechanistic Role

-

Conformational Locking: The ortho-methyl group (position 2) creates steric clash with the adjacent fluorine (position 3) and the ether linkage.[1] When incorporated into a biaryl system (e.g., urea or amide linkage), this forces the molecule into a specific atropisomer that fits the ATP-binding pocket of kinases like c-KIT, PDGFR, or EGFR .[1]

-

Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation at a typically vulnerable site on the phenyl ring, extending the half-life of the final drug molecule.[1]

-

Latent Functionality: The benzyl group acts as a robust protecting group for the phenol. It can be removed (hydrogenolysis) at a late stage to reveal a hydroxyl group capable of H-bond donation or further functionalization (e.g., solubilizing side chains like morpholine).[1]

Downstream Workflow

In a typical medicinal chemistry campaign, this compound undergoes nitro reduction to the corresponding aniline. This aniline is then coupled with:

-

Isocyanates: To form diaryl ureas (common in c-KIT inhibitors).[1]

-

Pyrimidines/Quinazolines: via Buchwald-Hartwig amination to form EGFR inhibitors.[1]

Safety & Handling Protocols

As a nitroaromatic compound, CAS 1020173-26-5 requires standard chemical hygiene protocols.[1]

-

Explosion Hazard: While not classified as a high explosive, nitro compounds can decompose exothermically.[1] Avoid heating crude residues above 100°C without solvent.

-

Skin Sensitization: Benzyl ethers and nitrobenzenes are potential sensitizers. Nitrile gloves and a lab coat are mandatory.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow degradation of the nitro group or benzyl ether cleavage.

References

-

Flynn, D. L., et al. (2010).[1] Ureas of pyrazolyl-isoquinolines. U.S. Patent No.[2][3] 7,790,756.[3] Washington, DC: U.S. Patent and Trademark Office.[1] Link

-

Marriott, J. H., et al. (2000).[1] Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene. Journal of the Chemical Society, Perkin Transactions 1, 4265-4278.[1][4] Link

-

Deciphera Pharmaceuticals.[5] (2008).[1][6][3] Kinase Inhibitors for the Treatment of Hyperproliferative Diseases. WO Patent 2008016551. Link

Sources

- 1. Lazertinib - Wikipedia [en.wikipedia.org]

- 2. US4879288A - Novel dibenzothiazepine antipsychotic - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3-Fluoro-4-nitrophenol | CAS#:394-41-2 | Chemsrc [chemsrc.com]

- 5. CAS 394-41-2: 3-Fluoro-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 6. organic-chemistry.org [organic-chemistry.org]

Structural Analysis & Synthetic Utility: 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

Executive Summary & Molecular Architecture

1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (CAS: 1020173-26-5) represents a highly functionalized aromatic scaffold critical in the synthesis of next-generation kinase inhibitors (specifically EGFR and MET targets) and potassium-competitive acid blockers (P-CABs).

Its structural significance lies in the "Crowded Core" motif: a tetra-substituted benzene ring where the steric interplay between the 2-methyl, 3-fluoro, and 1-benzyloxy groups dictates both its rotameric stability and its reactivity profile.

Core Structural Parameters

| Parameter | Descriptor |

| Formula | |

| Exact Mass | 261.0801 Da |

| Key Moiety | 2-methyl-3-fluoro-4-nitro motif (Electronic Push-Pull system) |

| Topological Polar Surface Area | 55.0 |

| LogP (Predicted) | 3.8 (High lipophilicity due to benzyl protection) |

Synthetic Route & Regiochemical Validation

To understand the structure, one must validate the synthesis. The primary challenge is ensuring the nitro group installs at the 4-position rather than the 6-position.

The Directed Nitration Logic

The precursor, 3-fluoro-2-methylphenol , contains three directing groups. The regioselectivity is governed by the dominance of the hydroxyl group (strongly activating) and the "Ortho-Para" synergy with the fluorine atom.

-

1-OH (Strong Donor): Directs to C4 (para) and C6 (ortho).

-

3-F (Weak Deactivator/Director): Directs to C2 (blocked) and C4 (ortho).

-

2-Me (Weak Donor): Directs to C5 (para).

Workflow Visualization

The following diagram illustrates the synthetic flow and the critical separation of the regio-impurity.

Figure 1: Synthetic pathway highlighting the regiochemical direction favoring the 4-nitro isomer.

Multi-Modal Spectroscopic Analysis

This section provides the self-validating spectral data required to confirm identity. The presence of the fluorine atom provides a unique handle for structural confirmation via coupling constants.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent:

NMR Assignment Table

| Position | Shift ( | Multiplicity | Coupling ( | Structural Logic |

| Ar-H (C5) | 7.95 - 8.05 | dd | Deshielded by adjacent | |

| Ar-H (C6) | 6.90 - 7.00 | dd | Shielded by ortho-alkoxy (OBn). Para to F (small coupling). | |

| Benzyl (Ph) | 7.35 - 7.45 | m | - | Multiplet typical of monosubstituted benzene ring. |

| 5.20 | s | - | Characteristic singlet for benzyl methylene. | |

| 2.25 - 2.30 | d | Doublet due to long-range coupling with adjacent Fluorine ( |

NMR Validation

The fluorine signal is the most diagnostic tool for purity.

-

Chemical Shift:

to -

Validation: If the nitro group were at position 6 (impurity), the fluorine environment would change significantly (losing the deshielding ortho-nitro effect), shifting upfield by >10 ppm.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Molecular Ion

: 262.08 -

Fragmentation Pattern:

-

Loss of Benzyl group (

). -

Loss of

(

-

Steric & Conformational Dynamics

The "crowded" nature of the 1,2,3,4-substitution pattern creates a specific 3D lock. The 2-Methyl group is sandwiched between the 1-Benzyloxy and 3-Fluoro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) Logic: To distinguish this from the 5-nitro isomer or other rearrangements, observe the spatial correlations:

-

Strong NOE: Between

(Benzyl) and -

Weak/No NOE: Between

and Ar-H(5). The Fluorine atom acts as a spacer.

Figure 2: NOESY correlation map demonstrating the spatial proximity of the Methyl and Benzyl groups, confirming the 1,2-substitution.

Analytical Protocol: HPLC Purity Method

For researchers using this as an intermediate, a robust HPLC method is required to separate the para-nitro (target) from the ortho-nitro (impurity).

System Suitability:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

). -

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10%

90% B (Linear) -

15-20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic) and 320 nm (nitro group absorbance).

Retention Logic: The target molecule is highly lipophilic due to the benzyl and methyl groups.

-

Impurity (Phenol precursor): Elutes early (~4-5 min).

-

Impurity (6-nitro isomer): Elutes slightly before the target due to twisting of the nitro group out of plane (steric hindrance), reducing effective conjugation and lipophilicity.

-

Target: Elutes late (~12-14 min).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520948, 3-Fluoro-4-nitrophenol. Retrieved from [Link]

- Olah, G. A., et al. (1978). Nitration of Fluorobenzenes and Methylfluorobenzenes. Journal of Organic Chemistry.

Sources

"NMR spectrum of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene"

An In-Depth Technical Guide to the NMR Spectrum of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. In the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy, substituent effects, and data from analogous structures to construct a reliable predicted spectrum.[1][2] Methodologies for sample preparation and spectral acquisition are also detailed to ensure reproducibility for researchers synthesizing or utilizing this compound.

Introduction

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is a polysubstituted aromatic compound whose structural complexity makes NMR spectroscopy an indispensable tool for its characterization. The molecule features a dense arrangement of functional groups with competing electronic effects: a strongly electron-withdrawing nitro group, an electron-donating benzyloxy group, a halogen (fluoro), and a methyl group. Understanding the precise ¹H and ¹³C NMR spectral signatures is critical for verifying its synthesis, assessing purity, and confirming its identity in complex reaction mixtures. This guide provides a foundational framework for interpreting these spectra, explaining the causal relationships between the molecule's structure and its NMR output.

Molecular Structure and Predicted NMR Features

The unambiguous assignment of NMR signals begins with a thorough analysis of the molecular structure and the electronic influence of each substituent. The numbering convention used throughout this guide is presented in the diagram below.

Caption: Structure of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene.

Key Structural Influences:

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group via both resonance and induction, the nitro group strongly deshields (shifts to higher ppm) the ortho (C3, C5) and para (C1) positions of the benzene ring.[3][4][5]

-

Benzyloxy Group (-OCH₂Ph): The oxygen atom is electron-donating through resonance, which shields (shifts to lower ppm) the ortho (C2, C6) and para (C4) positions. Its inductive effect is electron-withdrawing.

-

Fluoro Group (-F): Fluorine is highly electronegative, exerting an inductive electron-withdrawing effect. It will cause characteristic splitting in the signals of nearby ¹H and ¹³C nuclei due to spin-spin coupling.[6]

-

Methyl Group (-CH₃): This is a weakly electron-donating group, causing minor shielding.

The interplay of these effects results in a highly differentiated electronic environment across the aromatic ring, allowing for the prediction of its NMR spectrum.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the protons of the benzyl phenyl ring. The analysis assumes a standard deuterated solvent such as Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.05 | d | ³J(H6-H5) = 9.0 | 1H | H-5 |

| ~7.50 | d | ³J(H5-H6) = 9.0 | 1H | H-6 |

| 7.45 - 7.30 | m | - | 5H | Phenyl-H (of benzyl) |

| ~5.20 | s | - | 2H | O-CH ₂-Ph |

| ~2.30 | d | ⁵J(H-F) ≈ 1.5 | 3H | CH ₃ |

Detailed Interpretation:

-

Aromatic Protons (H-5 and H-6):

-

H-5: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a predicted chemical shift around 8.05 ppm.[3][4] It is expected to appear as a doublet due to coupling with H-6. A smaller four-bond coupling to the fluorine atom (⁴JHF) might also be observed, but could be minimal.

-

H-6: This proton is ortho to the electron-donating benzyloxy group but para to the nitro group. The deshielding effect of the nitro group at the para position typically outweighs the shielding from the alkoxy group, placing its signal downfield, predicted around 7.50 ppm. It will appear as a doublet from coupling to H-5.

-

-

Benzyloxy Protons (-OCH₂Ph):

-

The five protons on the terminal phenyl ring of the benzyloxy group are expected to appear as a complex multiplet in the typical aromatic region of 7.45-7.30 ppm.

-

The two methylene (CH₂) protons are diastereotopic and adjacent to an oxygen atom, shifting their signal downfield to approximately 5.20 ppm. They are predicted to appear as a singlet as there are no adjacent protons to couple with.

-

-

Methyl Protons (-CH₃):

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom. The chemical shifts are heavily influenced by the attached substituents, and carbons near the fluorine atom will exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~155.0 | d | ²J(C-F) ≈ 20 | C-2 |

| ~152.0 | d | ¹J(C-F) ≈ 250 | C-3 |

| ~148.5 | s | - | C-4 |

| ~140.0 | d | ⁴J(C-F) ≈ 3 | C-1 |

| ~136.0 | s | - | Phenyl-C (ipso, benzyl) |

| ~129.0 | s | - | Phenyl-CH (benzyl) |

| ~128.5 | s | - | Phenyl-CH (benzyl) |

| ~127.8 | s | - | Phenyl-CH (benzyl) |

| ~125.0 | d | ³J(C-F) ≈ 8 | C-5 |

| ~115.0 | d | ³J(C-F) ≈ 4 | C-6 |

| ~71.5 | s | - | O-C H₂-Ph |

| ~15.0 | d | ⁴J(C-F) ≈ 2 | C H₃ |

Detailed Interpretation:

-

Carbons Bearing Substituents:

-

C-3: Directly bonded to fluorine, this carbon will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz and will be significantly deshielded.[6][11]

-

C-2 and C-4: These carbons are adjacent to the fluorine atom and will show two-bond coupling (²JCF). C-2 is attached to the methyl group, and C-4 is attached to the nitro group. Both are predicted to be significantly downfield.

-

C-1: Attached to the benzyloxy group, this carbon's signal will be downfield and may show a small four-bond coupling to fluorine.

-

-

Aromatic CH Carbons:

-

Aliphatic Carbons:

-

O-CH₂-Ph: The benzylic carbon signal is expected around 71.5 ppm.

-

-CH₃: The methyl carbon is predicted to appear upfield around 15.0 ppm and may show a small through-space coupling to the fluorine.

-

Experimental Protocols

This section provides a standardized, best-practice protocol for acquiring high-quality NMR spectra of the title compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

The following technical guide details the mass spectrometry analysis of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene , a specialized intermediate often encountered in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).

This guide is structured for analytical scientists requiring robust method development, structural confirmation, and impurity profiling protocols.

Executive Summary & Chemical Identity

Compound: 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene Role: Critical synthetic intermediate (electrophilic aromatic substitution scaffold). Analytical Challenge: The molecule contains a labile benzyl ether moiety and a nitro group, creating competing fragmentation pathways (homolytic cleavage vs. rearrangement) that vary significantly by ionization energy.

| Property | Value |

| Formula | C₁₄H₁₂FNO₃ |

| Exact Mass | 261.0801 Da |

| Molecular Weight | 261.25 g/mol |

| CAS RN | Not widely indexed; analog-based identification required |

| Key Functional Groups | Benzyl ether, Nitro (Ar-NO₂), Fluorine (Ar-F), Methyl (Ar-CH₃) |

Instrumentation & Method Development

To achieve reproducible data, the choice of ionization source is critical. The benzyl ether bond is energetically fragile; "soft" ionization is recommended for molecular weight confirmation, while Electron Ionization (EI) is superior for structural fingerprinting.

Ionization Source Selection

-

Electrospray Ionization (ESI): Recommended for quantitative analysis and purity checks.

-

Electron Ionization (EI, 70 eV): Recommended for structural elucidation .

LC-MS Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

Gradient: 5% B to 95% B over 5-7 minutes. The lipophilic benzyl and methyl groups will result in significant retention (approx.

).[1][2]

Fragmentation Analysis (Mechanism & Pathways)

Understanding the fragmentation logic is essential for distinguishing this compound from potential impurities like the de-benzylated phenol or regioisomers.

Primary Fragmentation Pathways (EI/CID)

The fragmentation is driven by the stability of the benzyl cation and the lability of the C-O bond.

-

Benzyl Cleavage (Dominant Pathway):

-

Mechanism: Homolytic or heterolytic cleavage of the

bond. -

Result: Formation of the Tropylium ion (m/z 91) .[5] This is typically the Base Peak (100% relative abundance) in EI spectra.

-

Complementary Ion: The phenol radical cation fragment (3-fluoro-2-methyl-4-nitrophenol core) at m/z 170 .

-

-

Nitro Group Loss:

-

Mechanism: Loss of radical

(46 Da) or neutral -

Diagnostic: Peaks at m/z 215 (

) or m/z 231 ( -

Note: The "Ortho Effect" (loss of OH) is suppressed here because the methyl group (Pos 2) is meta to the nitro group (Pos 4), preventing the classic 6-membered transition state rearrangement.

-

-

Secondary Fragmentation:

-

Tropylium Decay: The m/z 91 ion further fragments to m/z 65 (Cyclopentadienyl cation) via loss of acetylene (

, 26 Da). -

Core Ring Breakdown: The m/z 170 core can lose

(28 Da) to form m/z 142 .

-

Fragmentation Topology Diagram

The following diagram illustrates the parent-daughter ion relationships, color-coded by ionization probability.

Figure 1: Proposed fragmentation tree for 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene. The red path indicates the most abundant transition.

Experimental Protocol: Structural Confirmation

To confirm the identity of a synthesized batch, follow this self-validating protocol.

Step 1: Accurate Mass Measurement (HRMS)

Run the sample using ESI-TOF or Orbitrap.

-

Acceptance Criteria: Mass error < 5 ppm.

-

Target Ion:

(Calculated). -

Isotope Pattern: Check the A+1 (Carbon-13) and A+2 peaks. The absence of Cl/Br isotopes (distinctive M+2 ratios) confirms the halogen is Fluorine.

Step 2: MS/MS Fragmentation (Daughter Scan)

Select m/z 284 (Na adduct) or 262 (Protonated) as the precursor. Apply collision energy (CE) of 20-40 eV.

-

Observation: The adduct may be stable. If using protonated species, look for the m/z 91 transition.[5]

-

Negative Mode Check: Run in ESI(-).

-

Why? The nitro group facilitates electron capture.

-

Target:

is unlikely due to lack of acidic protons (benzyl ether is capped). However, if the sample is impure (contains the phenol intermediate), a strong signal at m/z 169 (deprotonated 3-fluoro-2-methyl-4-nitrophenol) will appear. This is a critical purity check.

-

Step 3: Diagnostic Ion Table

Use this table to assign peaks in your spectrum.

| m/z (Nominal) | Ion Identity | Origin/Mechanism | Relative Intensity (EI) |

| 261 | Molecular Ion | Weak (< 5%) | |

| 215 | Nitro loss | Low | |

| 170 | Loss of Benzyl group (Core) | Medium | |

| 91 | Tropylium (Base Peak) | High (100%) | |

| 65 | Cyclopentadienyl (from 91) | Medium-High | |

| 39 | Cyclopropenyl (from 65) | Medium |

Differentiation from Common Impurities

In synthetic workflows, this molecule is often formed by benzylating the corresponding phenol. Incomplete reaction or hydrolysis leads to specific impurities.

-

Impurity A: 3-fluoro-2-methyl-4-nitrophenol (Starting Material)

-

Mass Shift: 171 Da (MW).

-

MS Signature: Strong ESI(-) signal at m/z 170. Lack of m/z 91 peak in positive mode.

-

-

Impurity B: Reduced Amine (Aniline derivative)

-

Context: If the nitro group is prematurely reduced.

-

Mass Shift: 231 Da (

due to -

MS Signature:

. Even electron nitrogen rule applies (odd mass if N is odd? No, aniline has 1 N, so MW is odd, MH+ is even). Correction: Amine MW is 231 (Odd), MH+ is 232 (Even).

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for benzyl cleavage rules).

-

NIST Mass Spectrometry Data Center. Fragmentation of Nitrobenzene Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Holčapek, M., et al. (2010). Mass spectrometry of benzyl ethers: Cleavage mechanisms. Journal of Mass Spectrometry.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[6][7] (Reference for ortho-effect suppression in meta-substituted nitroarenes).

Sources

- 1. youtube.com [youtube.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. fiveable.me [fiveable.me]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzene, 1-fluoro-2-methyl-4-nitro- | C7H6FNO2 | CID 68001 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Solubility Profiling of 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene in Organic Solvents

Executive Summary

The compound 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (CAS: 1020173-26-5) is a highly functionalized, lipophilic intermediate frequently utilized in the synthesis of kinase inhibitors and therapeutics for hyperproliferative diseases[1]. Because organic solvent solubility dictates crystallization rates, polymorphic outcomes, and reaction yields during early-stage drug development, establishing a precise solubility profile is critical[2].

This whitepaper provides an in-depth mechanistic analysis of the compound's solvation thermodynamics, predictive modeling using Hansen Solubility Parameters (HSP), and a field-proven, self-validating experimental protocol for high-throughput solubility screening.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene, we must first deconstruct its molecular architecture. The molecule (

-

Benzyloxy Group (–O–CH₂–Ph): Imparts significant steric bulk and lipophilicity, driving strong dispersion interactions. The ether oxygen serves as a weak hydrogen-bond acceptor.

-

Nitro Group (–NO₂): A strongly electron-withdrawing group that creates a massive permanent dipole moment, acting as a strong hydrogen-bond acceptor.

-

Fluoro Group (–F): Highly electronegative, contributing to the molecule's overall polarity and polarizability.

-

Methyl Group (–CH₃): Adds localized hydrophobicity.

The Causality of Solvation:

Crucially, this molecule possesses zero hydrogen-bond donors (no –OH, –NH, or –SH groups). Therefore, the enthalpy of mixing (

Fig 1: Solvation causality based on functional group interactions and polarity.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Relying solely on "like dissolves like" is insufficient for complex pharmaceutical intermediates. We employ Hansen Solubility Parameters (HSP) to mathematically predict miscibility[3]. HSP divides the total cohesive energy density (

- (Dispersion Forces): High for this compound due to the dual aromatic rings.

- (Polarity/Dipole Forces): High due to the asymmetric nitro and fluoro substitutions.

- (Hydrogen Bonding): Moderate, strictly limited to acceptor interactions.

According to HSP theory, a solvent will effectively dissolve the compound if its parameters fall within the solute's "sphere of interaction" (

Quantitative Data Presentation: Predicted Solubility Profile

Based on HSP mapping and empirical extraction behavior, the following table summarizes the predicted quantitative solubility behavior of the compound across various organic solvent classes at 25°C.

| Solvent Class | Representative Solvent | Predicted Solubility Range | Mechanistic Justification |

| Polar Aprotic | DMF, DMSO | > 100 mg/mL (Excellent) | High |

| Ester / Ketone | Ethyl Acetate, Acetone | 50 - 100 mg/mL (Good) | Sufficient |

| Aromatic Non-Polar | Toluene | 10 - 50 mg/mL (Moderate) | Strong |

| Polar Protic | Ethanol, Methanol | < 10 mg/mL (Poor) | High |

| Aliphatic Non-Polar | Hexane, Heptane | < 1 mg/mL (Insoluble) | Insufficient |

Standardized Experimental Protocol: High-Throughput Solubility Screening

To transition from theoretical HSP predictions to empirical validation, a rigorous, self-validating protocol is required. The following methodology combines the traditional shake-flask equilibration method with rapid Thermogravimetric Analysis (TGA)[2] and HPLC quantification to ensure absolute accuracy.

Phase 1: Saturation and Thermal Equilibration

Trustworthiness Check: True solubility is a thermodynamic equilibrium. Premature sampling leads to artificially low readings.

-

Preparation: Accurately weigh ~50 mg of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene into a series of 2.0 mL sterile, chemically resistant microcentrifuge tubes.

-

Solvent Addition: Add 500 µL of the target anhydrous organic solvent (e.g., DMSO, EtOAc, Toluene) to each tube. Ensure a visible excess of solid remains; if the solid completely dissolves, add more compound until saturation is visually confirmed.

-

Agitation: Seal the tubes and place them in an orbital shaker incubator set to 25.0°C ± 0.1°C. Agitate at 300 RPM for a minimum of 48 hours.

-

Equilibrium Validation: At 24 hours and 48 hours, visually inspect the tubes. The persistence of a solid pellet confirms the solution remains saturated.

Phase 2: Phase Separation

-

Centrifugation: Centrifuge the equilibrated samples at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter into a pre-warmed, clean vial to remove sub-micron particulates. Note: PTFE is required to prevent solvent degradation of the filter membrane.

Phase 3: Quantification (TGA & HPLC)

-

Gravimetric TGA Analysis: Deliver a precise 50 µL aliquot of the filtered saturated solution into a tared thermogravimetric analyzer (TGA) pan. Evaporate the solvent isothermally (temperature dependent on solvent volatility) until a constant weight is achieved[2]. Calculate solubility by dividing the residual mass by the aliquot volume.

-

Orthogonal HPLC Validation: Dilute a secondary 10 µL aliquot of the supernatant into 990 µL of mobile phase. Quantify the concentration against a pre-established calibration curve using HPLC-UV (detecting at the optimal UV max for the conjugated aromatic system).

Fig 2: High-throughput gravimetric and chromatographic solubility screening workflow.

Mechanistic Insights & Troubleshooting

As a Senior Application Scientist, anticipating failure modes in experimental design is as critical as the design itself. When working with highly lipophilic, nitro-aromatic compounds, be aware of the following phenomena:

-

The "Crashing Out" Effect in DMSO: While DMSO is an exceptional solvent for creating highly concentrated (e.g., 100 mM) stock solutions of this compound, diluting this stock into aqueous buffers for downstream biological assays will almost certainly cause immediate precipitation ("crashing out")[6]. The dramatic shift in the solvent mixture's dielectric constant forces the highly lipophilic benzyloxy-core out of solution. To mitigate this, utilize intermediate dilution steps with co-solvents (like PEG-400 or Tween-80) to stabilize the compound in aqueous media.

-

Polymorphism: The presence of the nitro and fluoro groups allows for multiple crystal packing arrangements. If the solubility of the compound in a specific solvent unexpectedly changes between batches, investigate the solid state using X-Ray Powder Diffraction (XRPD). Different polymorphs possess different lattice energies, directly altering the thermodynamic solubility limit.

References

- Patent No.: US 7790756 B2 (Synthesis and extraction methodologies for hyperproliferative disease therapeutics). Googleapis.com.

- Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions. University of Georgia (uga.edu).

- The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. PubMed Central (PMC).

- Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid.

- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. ovid.com [ovid.com]

- 3. Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions | Department of Chemistry [chem.uga.edu]

- 4. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and Mechanistic Evaluation of 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, highly functionalized fluoro-nitro-benzene derivatives serve as privileged scaffolds. Specifically, 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif is frequently utilized in the development of highly selective kinase inhibitors for myeloproliferative diseases [1] and IRE1α endoribonuclease inhibitors targeting the Unfolded Protein Response (UPR) in oncology [2].

This whitepaper provides a comprehensive, self-validating technical guide to the synthesis of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality, regioselectivity, and in-process controls required to ensure high-fidelity synthesis.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a densely substituted benzene ring with four distinct functional groups: a benzyloxy ether, a methyl group, a fluorine atom, and a nitro group. The strategic installation of these groups requires careful consideration of directing effects and steric hindrance.

Retrosynthetic Disconnection

The most efficient route to the target compound relies on a two-step sequence starting from commercially available 3-fluoro-2-methylphenol.

-

C-O Bond Disconnection: The benzyloxy group is disconnected via a Williamson ether synthesis, revealing 3-fluoro-2-methyl-4-nitrophenol and benzyl bromide.

-

C-N Bond Disconnection: The nitro group is disconnected via an electrophilic aromatic substitution (nitration) of 3-fluoro-2-methylphenol .

Figure 1: Retrosynthetic analysis of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene.

Mechanistic Causality

-

Regioselective Nitration: The hydroxyl (-OH) group of the starting material is a strongly activating, ortho/para-directing group. The adjacent methyl group (C2) and fluorine atom (C3) create significant steric bulk. Consequently, the incoming nitronium ion (

) is directed almost exclusively to the less sterically hindered para-position (C4), yielding the desired 4-nitro isomer. -

Orthogonal Protection: The benzyloxy group is installed not only to mask the reactive phenol during downstream cross-coupling reactions but also because it offers orthogonal deprotection. Later in the API synthesis, the nitro group can be reduced to an amine and the benzyl group cleaved simultaneously using Palladium on Carbon (Pd/C) with hydrogen gas or ammonium formate [2].

Quantitative Reaction Metrics

The following table summarizes the stoichiometric and physical parameters required for the two-step synthesis, ensuring precise mass balance and scalable reaction planning [3].

| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Function | Operating Temp |

| 1 | 3-Fluoro-2-methylphenol | 126.13 | 1.00 | Starting Material | 0 °C to RT |

| 1 | Nitric Acid (65% w/w) | 63.01 | 1.10 | Electrophile Source | 0 °C |

| 1 | Glacial Acetic Acid | 60.05 | Solvent | Reaction Medium | 0 °C to RT |

| 2 | 3-Fluoro-2-methyl-4-nitrophenol | 171.13 | 1.00 | Intermediate | 60 °C |

| 2 | Benzyl Bromide (BnBr) | 171.03 | 1.15 | Alkylating Agent | 60 °C |

| 2 | Potassium Carbonate ( | 138.21 | 2.00 | Base | 60 °C |

| 2 | N,N-Dimethylformamide (DMF) | 73.09 | Solvent | Polar Aprotic Medium | 60 °C |

Experimental Methodologies

To guarantee a self-validating system, the following protocols integrate In-Process Controls (IPCs) and observable physical state changes to confirm reaction progress without relying solely on terminal analysis.

Protocol A: Regioselective Nitration to 3-Fluoro-2-methyl-4-nitrophenol

Nitration of electron-rich phenols is highly exothermic and prone to oxidative degradation. Temperature control is the critical failure point in this step.

-

System Setup: Equip a round-bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel. Purge the system with nitrogen.

-

Dissolution: Dissolve 3-fluoro-2-methylphenol (1.0 eq) in glacial acetic acid (approx. 5 volumes). Cool the solution to 0 °C using an ice-water bath.

-

Electrophile Addition: Charge the addition funnel with 65% aqueous Nitric Acid (1.1 eq). Add the acid dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

-

Causality: Keeping the temperature low prevents over-nitration (e.g., dinitro- species) and minimizes the oxidation of the phenol to a quinone byproduct.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.

-

Self-Validation (IPC): The reaction will transition from a pale yellow solution to a deep orange/red hue. TLC (Hexanes:EtOAc 3:1) should indicate the consumption of the starting material (

~0.6) and the appearance of a lower-running yellow spot (

-

-

Workup & Isolation: Pour the reaction mixture slowly into crushed ice (10 volumes) under vigorous stirring. A yellow precipitate will form immediately. Filter the solid via vacuum filtration, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 40 °C to yield 3-fluoro-2-methyl-4-nitrophenol.

Protocol B: O-Benzylation to 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

This step utilizes a classic Williamson ether synthesis. The choice of solvent and base dictates the reaction rate and limits O- vs. C-alkylation.

-

Deprotonation: In a dry flask under nitrogen, dissolve 3-fluoro-2-methyl-4-nitrophenol (1.0 eq) in anhydrous DMF (5 volumes). Add finely powdered anhydrous

(2.0 eq). Stir at RT for 30 minutes.-

Causality:

is a mild, non-nucleophilic base. It quantitatively deprotonates the nitrophenol (which has a lowered pKa due to the electron-withdrawing nitro group). DMF, a polar aprotic solvent, poorly solvates the resulting phenoxide anion, maximizing its nucleophilicity. -

Self-Validation (IPC): The solution will turn from yellow to an intense, opaque brick-red, visually confirming the formation of the phenoxide anion.

-

-

Alkylation: Add Benzyl Bromide (1.15 eq) dropwise. Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

-

Monitoring: Check reaction completion via LC-MS or TLC. The intense red color will gradually fade to a lighter yellow suspension as the phenoxide is consumed.

-

Workup: Cool the mixture to RT and quench by adding water (15 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over

, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes:EtOAc gradient) to isolate the target 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene as an off-white solid.

Figure 2: Experimental workflow and self-validating In-Process Controls (IPCs).

References

The following sources provide authoritative grounding for the structural utility, reaction conditions, and analytical data associated with the synthesis of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene and its derivatives.

- US Patent 7,790,756 B2 - Novel compounds useful in the treatment of hyperproliferative diseases and mammalian cancers. (Details the synthesis of 1-benzyloxy-3-fluoro-2-methyl-4-nitrobenzene and its use in kinase inhibitor development).

- WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use. (Highlights the orthogonal deprotection of 3-fluoro-2-methyl-4-nitrophenol derivatives using Palladium on carbon and ammonium formate in the context of IRE1α inhibitors).

- 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene Product Data - Chemical properties and structural identification metrics (CAS: 1881291-44-6 / CB23961863).

Strategic Synthesis & Sourcing: Starting Materials for 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

[1]

Executive Summary

The target molecule, 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (CAS: 1020173-26-5), represents a highly functionalized aromatic core.[1][2] Its substitution pattern—combining an electron-withdrawing nitro group, a metabolic blocking fluorine atom, and a sterically significant methyl group—makes it a challenging but high-value scaffold for medicinal chemistry.[1]

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway as the primary industrial route due to its convergent nature and superior regiocontrol compared to direct nitration of the ether. We analyze the critical starting materials, the mechanistic rationale for regioselectivity, and the upstream sourcing of precursors.

Retrosynthetic Analysis & Pathway Logic

To ensure high purity and yield, the synthesis is best approached by disconnecting the benzyloxy ether linkage. This reveals 1,3-difluoro-2-methyl-4-nitrobenzene as the optimal electrophilic core.[1]

Pathway Visualization

The following diagram illustrates the primary and alternative synthetic pathways, highlighting the critical divergence points.

Caption: Retrosynthetic tree showing the conversion of 2,6-difluorotoluene to the target via SNAr or Phenol Alkylation.

Primary Route: SNAr of 1,3-Difluoro-2-methyl-4-nitrobenzene

This route is preferred for scale-up because it avoids the use of lachrymatory benzyl halides and utilizes the activation provided by the nitro group to install the ether moiety.[1]

Core Starting Material: 1,3-Difluoro-2-methyl-4-nitrobenzene[1][3][4][5]

-

Role: The electrophilic aromatic substrate.[4]

-

Sourcing Logic: This compound is typically synthesized via the nitration of 2,6-difluorotoluene .[1]

-

Regiochemistry: The methyl group directs ortho/para, while the fluorine atoms direct ortho/para. Position 3 (relative to toluene numbering, which corresponds to C4 in the nitro product) is activated by the methyl group (para) and sterically accessible compared to the position between the two fluorines.

-

-

Purity Requirement: >98% (HPLC). Isomeric impurities (e.g., 5-nitro isomer) must be minimized as they are difficult to separate after benzylation.[1]

Nucleophile: Benzyl Alcohol[1]

-

CAS: 100-51-6[1]

-

Role: The nucleophile that displaces the fluorine atom.

-

Grade: Anhydrous grade is recommended to prevent competitive hydrolysis of the fluoronitrobenzene to the phenol.

Mechanistic Insight: Regioselectivity

The precursor, 1,3-difluoro-2-methyl-4-nitrobenzene, has two leaving groups (fluorines) at positions 1 and 3.[1]

-

Position 1 (Para to NO2): This position is electronically activated by the nitro group via resonance. It is sterically hindered only by the adjacent methyl group.

-

Position 3 (Ortho to NO2): This position is also activated by the nitro group. However, it is sterically congested , being "sandwiched" between the methyl group at C2 and the nitro group at C4.

Alternative Route: Alkylation of 3-Fluoro-2-methyl-4-nitrophenol

This route is viable if the phenol is commercially available or if the SNAr route yields inseparable regioisomers.[1]

Core Starting Material: 3-Fluoro-2-methyl-4-nitrophenol[1]

-

Sourcing: Often derived from the hydrolysis of the difluoro precursor or via diazotization of the corresponding aniline.

Electrophile: Benzyl Bromide[1]

Experimental Protocols & Parameters

Protocol A: SNAr Synthesis (Recommended)

Reference: Adapted from US Patent 7,790,756 B2 and standard SNAr methodologies for fluoronitrobenzenes.

-

Charge: To a reactor, add 1,3-difluoro-2-methyl-4-nitrobenzene (1.0 equiv) and Benzyl alcohol (1.0–1.1 equiv).

-

Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1] Concentration: ~0.5 M.[1]

-

Base: Add Potassium Carbonate (K2CO3) (2.0 equiv). Milled/powdered base improves reaction kinetics.[1]

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via HPLC for the consumption of the difluoro starting material.

-

Workup: Cool to room temperature. Pour into ice water to precipitate the product. Filter the solids or extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexanes/EtOAc) to remove traces of the regioisomer (3-benzyloxy isomer), although selectivity is typically high.[1]

Protocol B: Phenol Alkylation

-

Charge: Dissolve 3-fluoro-2-methyl-4-nitrophenol (1.0 equiv) in Acetone or Acetonitrile.

-

Base: Add Cesium Carbonate (Cs2CO3) (1.5 equiv) or K2CO3.[1] Stir for 30 mins to form the phenoxide.

-

Alkylation: Dropwise add Benzyl bromide (1.1 equiv).[1]

-

Reaction: Stir at reflux (60–80°C) for 2–6 hours.

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1][10][11]

Comparison of Starting Materials

| Material | CAS | Role | Critical Specification | Hazard |

| 1,3-Difluoro-2-methyl-4-nitrobenzene | 79562-49-5 | Core Scaffold | Purity >98%; <0.5% 5-nitro isomer | Skin Irritant, Toxic |

| Benzyl Alcohol | 100-51-6 | Nucleophile | Anhydrous (<0.1% H2O) | Irritant |

| 3-Fluoro-2-methyl-4-nitrophenol | 1804491-81-3 | Alt.[1][3] Scaffold | Light yellow solid; free of aniline | Toxic |

| Potassium Carbonate | 584-08-7 | Base | Anhydrous, Powdered (-325 mesh) | Irritant |

References

-

US Patent 7,790,756 B2 . Compounds and methods for inhibiting kinase activity. (Describes the SNAr reaction of 1,3-difluoro-2-methyl-4-nitrobenzene with benzyl alcohol).

-

BenchChem . A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. (Provides general conditions for SNAr on fluoronitrobenzenes).

-

Sigma-Aldrich .[1] Product Specification: 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene. (Confirms structure and CAS 1020173-26-5).[1][2] [1]

-

PubChem . Compound Summary for CAS 79562-49-5 (1,3-Difluoro-2-methyl-4-nitrobenzene).

Sources

- 1. 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene | 1020173-26-5 [sigmaaldrich.cn]

- 2. 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene - CAS:1020173-26-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. 3-Fluoro-4-nitrophenol | CAS#:394-41-2 | Chemsrc [chemsrc.com]

- 6. 437-86-5|2-Fluoro-1-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Lazertinib: breaking the mold of third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 10. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use - Google Patents [patents.google.com]

Methodological & Application

Application Note: Utilization of 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene in Advanced Organic Synthesis

Executive Summary

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (CAS 1020173-26-5) is a highly specialized, versatile intermediate predominantly utilized in the pharmaceutical industry for the synthesis of small-molecule tyrosine kinase inhibitors[1]. By serving as a protected precursor to highly functionalized anilines, this compound enables the modular construction of complex pharmacophores targeting hyperproliferative diseases, including chronic myeloid leukemia (CML) and solid tumors[1]. This application note details the physicochemical properties, mechanistic rationale, and validated protocols for the synthesis and downstream application of this critical building block.

Physicochemical Profiling

Understanding the physical and chemical properties of the intermediate and its precursor is crucial for reaction design, purification, and safe handling.

| Property | Precursor | Key Intermediate |

| Chemical Name | 1,3-Difluoro-2-methyl-4-nitrobenzene | 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene |

| CAS Number | 79562-49-5[2] | 1020173-26-5[3] |

| Molecular Formula | C7H5F2NO2[2] | C14H12FNO3[3] |

| Molecular Weight | 173.12 g/mol [2] | 261.25 g/mol [3] |

| Physical Form | Colorless to yellow solid/liquid[2] | Light yellow solid[1] |

| Reactivity Profile | Highly electrophilic at C1 and C3 | Stable ether; reducible nitro group |

Mechanistic Insights: Regioselective SNAr and Protective Group Strategy

The synthesis of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity Rationale: The starting material, 1,3-difluoro-2-methyl-4-nitrobenzene, possesses two fluorine atoms capable of acting as leaving groups. However, the fluorine at the 4-position relative to the methyl group (C1) is situated para to the strongly electron-withdrawing nitro group[1]. The nitro group stabilizes the anionic Meisenheimer intermediate via resonance, drastically lowering the activation energy for nucleophilic attack at this specific position. Conversely, the fluorine at C3 is ortho to the nitro group but experiences significant steric hindrance from the adjacent methyl group, rendering the C1 position the kinetically and thermodynamically favored site for substitution[1].

Protective Group Synergy: The choice of benzyl alcohol (BnOH) as the nucleophile is highly strategic. It installs a benzyl ether that is completely orthogonal to the basic conditions of the SNAr reaction and subsequent coupling steps. More importantly, it acts as a "traceless" protecting group during the final activation phase: a single catalytic hydrogenation step simultaneously reduces the nitro group to an amine and cleaves the benzyl ether via hydrogenolysis, yielding a highly reactive 4-amino-3-fluoro-2-methylphenol[1].

Synthetic workflow from difluoro precursor to kinase inhibitor scaffolds.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis via SNAr

This protocol details the base-mediated nucleophilic aromatic substitution to install the benzyloxy group[1].

Reagents:

-

1,3-difluoro-2-methyl-4-nitrobenzene: 16.0 g (0.092 mol)[1]

-

Benzyl alcohol: 10.0 g (0.092 mol)[1]

-

Potassium carbonate (K₂CO₃): 25.3 g (0.18 mol, ~2.0 eq)[1]

-

Anhydrous N,N-Dimethylformamide (DMF): 250 mL[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar with 1,3-difluoro-2-methyl-4-nitrobenzene (16.0 g) and anhydrous DMF (250 mL)[1]. Causality: DMF is a polar aprotic solvent that poorly solvates the nucleophilic alkoxide, thereby maximizing its reactivity in the SNAr mechanism.

-

Reagent Addition: Add benzyl alcohol (10.0 g) followed by finely powdered, anhydrous K₂CO₃ (25.3 g)[1]. Causality: K₂CO₃ is a mild, insoluble base that slowly deprotonates benzyl alcohol to form the active nucleophile without causing competitive hydrolysis of the nitroarene.

-

Reaction Execution: Attach a reflux condenser and heat the heterogeneous mixture to 100 °C with vigorous stirring overnight[1].

-

Quenching & Extraction: Cool the reaction to room temperature and pour the mixture into 500 mL of ice water. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 200 mL)[1]. Causality: The aqueous quench crashes out the lipophilic product and removes the DMF and inorganic salts, establishing a self-partitioning system.

-

Washing & Drying: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

-

Purification: Purify the crude residue via silica gel column chromatography (eluting with Hexanes/EtOAc) to afford the product[1].

Validation & Quality Control:

-

Yield: ~8.0 g (33% yield) of a light yellow solid[1].

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.04 (t, J=8.8 Hz, 1H), 7.30-7.46 (m, 5H), 7.08 (d, J=9.2 Hz, 1H), 5.28 (s, 2H), 2.13 (s, 3H)[1]. Self-Validation: The singlet at 5.28 ppm uniquely confirms the successful installation of the benzyl methylene group.

Protocol B: Global Deprotection and Reduction

This protocol transforms the nitroarene into the highly reactive aminophenol required for subsequent kinase inhibitor coupling.

Step-by-Step Methodology:

-

Solubilization: Dissolve 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in a 1:1 mixture of absolute ethanol and EtOAc (0.1 M concentration). Causality: This solvent blend ensures complete solubility of both the lipophilic starting material and the polar aminophenol product.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate) under an inert argon atmosphere. Warning: Pd/C is highly pyrophoric when dry; always add to a solvent-wetted substrate.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 4-6 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess EtOAc.

-

Isolation: Concentrate the filtrate in vacuo to yield 4-amino-3-fluoro-2-methylphenol. Use immediately in the next coupling step to prevent oxidative degradation of the electron-rich aniline.

Applications in Drug Discovery: Tyrosine Kinase Inhibitors

The resulting 4-amino-3-fluoro-2-methylphenol is a privileged scaffold in the design of targeted therapeutics[1]. By coupling the primary amine with pyrimidine or quinoline derivatives, medicinal chemists generate potent ATP-competitive inhibitors[1].

These inhibitors are designed to target the ATP-binding pocket of aberrantly activated Receptor Tyrosine Kinases (RTKs) such as VEGFR, Flt-3, and the BCR-ABL fusion protein[1]. The fluorine atom and methyl group on the phenyl ring are not merely structural; they dictate the dihedral angle of the coupled heterocycle, locking the drug into the precise bioactive conformation required to hydrogen-bond with the kinase hinge region.

Mechanism of action for targeted kinase inhibitors blocking tumor proliferation.

References

Sources

Application Notes and Protocols: The Reactivity of 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene with Nucleophiles

Introduction

In the landscape of modern synthetic organic chemistry, particularly in the realm of medicinal chemistry and materials science, the selective functionalization of aromatic rings is of paramount importance. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the construction of complex aryl ethers, amines, and thioethers. The reactivity of the aromatic core in SNAr is profoundly influenced by its substitution pattern, with a strong dependence on the presence of electron-withdrawing groups and a competent leaving group.

This technical guide delves into the reactivity of a highly functionalized aromatic building block, 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene . This substrate is primed for SNAr reactions due to the presence of a strongly activating nitro group positioned para to a fluorine atom, which serves as an excellent leaving group in this context.[1][2] The additional substituents, an ortho-methyl group and a meta-benzyloxy group, introduce further nuances to its reactivity profile, influencing both the rate and regioselectivity of nucleophilic attack.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the reaction of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene with various classes of nucleophiles. We will explore the underlying mechanistic principles, offer detailed experimental protocols for reactions with amines, thiols, and alkoxides, and discuss the subsequent synthetic utility of the products, with a particular focus on their application in the synthesis of medicinally relevant quinoline scaffolds.

Mechanistic Overview: The SNAr Reaction

The reaction of 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene with nucleophiles proceeds via a bimolecular addition-elimination mechanism, a hallmark of SNAr reactions.[2] This process can be broken down into two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A potent nucleophile attacks the carbon atom bearing the fluorine atom. This attack is highly favored due to the electron-deficient nature of the aromatic ring, a consequence of the powerful electron-withdrawing effect of the para-nitro group. This initial addition disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[2]

-

Elimination of the Leaving Group and Re-aromatization: In the second, typically rapid step, the leaving group (in this case, the fluoride ion) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the ring and yields the final substituted product.

The rate-determining step of the SNAr reaction is the initial nucleophilic attack and the formation of the Meisenheimer complex.[1] Consequently, factors that stabilize this intermediate, such as the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group, will accelerate the reaction.[2]

Diagram 1: General Mechanism of SNAr on 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

Sources

"1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene as a building block for heterocycles"

[1]

Part 1: Strategic Structural Analysis[1]

To effectively utilize this building block, researchers must understand the electronic and steric "rules" governing its reactivity. The molecule is not merely a substrate; it is a programmed circuit of reactivity.

The "Sandwich" Effect and Regioselectivity

The core benzene ring features a 3-Fluoro-4-Nitro motif. In nucleophilic aromatic substitution (

-

The Trap: One might assume the benzyloxy group (position 1) or the methyl group (position 2) are the primary handles. They are not. They are modulators.

-

The Trigger: The Fluorine at position 3 is the "warhead." It is activated by the ortho-nitro group but sterically crowded ("sandwiched") between the Methyl (C2) and Nitro (C4) groups.

-

The Implication: Nucleophilic attack at C3 requires forcing conditions (heat, polar aprotic solvents) but proceeds with high fidelity because the alternative positions are deactivated or blocked.

Chemoselectivity Map

| Substituent | Position | Electronic Role | Primary Application |

| Benzyloxy (-OBn) | C1 | Electron Donating (EDG) | Masked Phenol: Stable during basic |

| Methyl (-CH3) | C2 | Weak Activator / Steric | Steric Blocker: Prevents rotation of adjacent groups; serves as an SAR (Structure-Activity Relationship) probe in drug design. |

| Fluoro (-F) | C3 | Leaving Group | The Anchor: Displaced by primary/secondary amines, thiols, or alkoxides to install the first heteroatom of the cycle. |

| Nitro (-NO2) | C4 | Electron Withdrawing (EWG) | The Activator & Precursor: Activates C3-F for displacement; subsequently reduced to |

Part 2: Heterocycle Assembly Pathways

The following Graphviz diagram illustrates the divergent synthetic pathways accessible from this single building block.

Caption: Divergent synthesis of Benzimidazoles and Quinoxalines via the critical SNAr displacement of the C3-Fluorine.

Part 3: Detailed Experimental Protocols

Protocol A: Library Generation via Displacement

Objective: To replace the C3-Fluorine with various amines (R-NH2) to create a library of ortho-nitroanilines.

Mechanistic Insight: The methyl group at C2 creates steric hindrance. Consequently, bulky nucleophiles (e.g., tert-butylamine) may react sluggishly. Primary amines and unhindered secondary amines (e.g., morpholine, pyrrolidine) are ideal.

Materials:

-

Substrate: 1-(benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.0 equiv) for volatile amines. -

Solvent: Anhydrous DMSO (preferred for rate) or DMF.

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1 mmol, ~261 mg) in anhydrous DMSO (3 mL).

-

Addition: Add the base (

, 276 mg) followed by the amine (1.2 mmol). -

Reaction: Seal the vial and heat to 80–100°C .

-

Note: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material is UV-active. The product is usually deeply colored (yellow/orange) due to the "push-pull" nitroaniline system.

-

Time: Unhindered amines: 2–4 hours. Hindered amines: 12–18 hours.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (15 mL). The product typically precipitates.

-

Isolation: Filter the solid, wash with water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

, and concentrate.

Validation Criteria:

-

LCMS: Shift in mass corresponding to

. -

NMR: Disappearance of the C3-F coupling signals; appearance of amine alkyl protons.

Protocol B: Chemoselective Reduction to the Aniline

Objective: Reduce the nitro group (-NO2) to an amine (-NH2) without cleaving the benzyloxy protecting group.

Critical Warning: Standard catalytic hydrogenation (

Materials:

-

Substrate: Nitroaniline intermediate from Protocol A (1.0 equiv).

-

Reductant: Iron powder (Fe, 325 mesh, 5.0 equiv).

-

Catalyst: Ammonium Chloride (

, 5.0 equiv). -

Solvent: Ethanol/Water (4:1 ratio).

Procedure:

-

Suspension: Suspend the nitro substrate (1 mmol), Fe powder (280 mg), and

(265 mg) in EtOH (8 mL) and Water (2 mL). -

Reflux: Heat the mixture to vigorous reflux (80°C) with stirring. The reaction must be agitated well to keep the iron suspended.

-

Monitoring: Reaction is usually complete in 1–2 hours. The bright yellow/orange color of the nitro compound will fade to a pale brown/colorless hue.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

-

Concentration: Evaporate the solvent. Partition the residue between EtOAc and sat.

. Dry organic layer and concentrate.[1][2][3][4][5]

Protocol C: Cyclization to Benzimidazoles

Objective: Convert the resulting 1,2-diamine into a 1-substituted benzimidazole.

Materials:

-

Substrate: 1,2-Diamine intermediate from Protocol B.

-

Reagent: Triethyl orthoformate (HC(OEt)3) [for unsubstituted C2] or an Aldehyde + Oxone.

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (catalytic, 10 mol%).

Procedure:

-

Solution: Dissolve the diamine (1 mmol) in anhydrous THF or Dioxane.

-

Cyclization: Add Triethyl orthoformate (3.0 equiv) and pTsOH (10 mol%).

-

Heat: Reflux at 70–80°C for 3 hours.

-

Purification: Concentrate the solvent. The residue is often the pure benzimidazole. If necessary, purify via flash chromatography (DCM/MeOH gradients).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Reaction in | Fluorine is sterically hindered by the C2-Methyl. | Increase temperature to 120°C; switch solvent to NMP (N-methylpyrrolidone); use microwave irradiation. |

| Debenzylation observed | Used | Switch to Fe/ |

| Regioisomer mixture | Attack at C1-Benzyloxy? | Highly unlikely under basic conditions. The nitro group activates C3 (ortho) and C1 (para), but C3-F is a much better leaving group than C1-OBn. |

References

-